molecular formula C18H21N3O B11805800 (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone

(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone

Cat. No.: B11805800
M. Wt: 295.4 g/mol
InChI Key: DEDGWXRBQNLOPI-UHFFFAOYSA-N
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Description

The compound (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone (CAS: 640759-17-7 or 1355188-60-1) is a benzophenone derivative featuring a pyridine core substituted with a methyl group at position 5 and a 4-methylpiperazinyl group at position 4. Its molecular formula is C₁₈H₂₁N₃O, with a molecular weight of 295.4 g/mol. The structural complexity arises from the integration of a piperazine ring, which enhances solubility due to its basic nitrogen atoms, and a phenyl ketone moiety, which may contribute to hydrophobic interactions in biological systems.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

[5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C18H21N3O/c1-14-12-16(17(22)15-6-4-3-5-7-15)13-19-18(14)21-10-8-20(2)9-11-21/h3-7,12-13H,8-11H2,1-2H3

InChI Key

DEDGWXRBQNLOPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-methyl-6-bromopyridin-3-yl with 4-methylpiperazine under basic conditions to form the intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural components, particularly the piperazine moiety, are associated with several pharmacological effects.

Key Findings:

  • Antidepressant Activity : Research indicates that compounds with similar piperazine structures exhibit antidepressant properties through serotonin receptor modulation.
  • Antipsychotic Effects : The presence of the pyridine ring may enhance the compound's ability to interact with dopamine receptors, indicating potential use in treating psychotic disorders.

Enzyme Inhibition

One of the significant applications of this compound lies in its ability to inhibit specific enzymes, which can lead to therapeutic benefits in various diseases.

Enzyme Targets:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment.
CompoundActivity TypeTarget EnzymeIC50 (µM)
AInhibitorAcetylcholinesterase12.5
BInhibitorUrease0.15

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.

Research Insights:

  • Broad-Spectrum Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against resistant strains of bacteria and fungi.
CompoundActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
CAntibacterialStaphylococcus aureus8 µg/mL
DAntifungalCandida albicans4 µg/mL

Study on Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of similar piperazine derivatives. The findings indicated that modifications to the piperazine structure significantly enhanced serotonin receptor affinity, suggesting that (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone could be a candidate for further development as an antidepressant.

Investigation of Antimicrobial Properties

In a recent investigation, a series of pyridine derivatives were synthesized and tested for antimicrobial activity. The results showed that compounds with structural similarities to (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone exhibited potent activity against multi-drug resistant strains, underscoring the compound's potential as a lead structure for developing new antibiotics.

Mechanism of Action

The mechanism of action of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Molecular Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Application
Target Compound (640759-17-7) C₁₈H₂₁N₃O 295.4 4-Methylpiperazinyl, Methyl Not explicitly stated
PD 71,605 (CAS unspecified) C₁₃H₁₃ClN₂OS 284.77 Chlorophenyl, Thiophene, Amino Adenosine receptor allosteric modulator
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (104329-54-6) C₁₈H₂₀N₂OS 320.43 Ethylthio, Pyrrolidinyl Not specified
Compound 86 (CAS unspecified) C₂₉H₂₇N₅O 467.56 1,2,4-Triazine, Indolylmethyl, Piperazinyl G-Protein-Coupled Receptor 84 (GPR84)
(4-Azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone (CB8374264) C₂₆H₂₉N₅O₂ 443.54 Azepane, Pyrido-pyrimidine, Methoxy Not specified

Substituent Effects on Physicochemical Properties

  • Piperazine vs. Pyrrolidine/Piperidine : The target compound’s 4-methylpiperazinyl group enhances aqueous solubility compared to pyrrolidine () or azepane () due to its basic nitrogen atoms. Piperazine derivatives are often utilized to improve bioavailability in drug design.
  • For example, thiophene’s sulfur atom may increase lipophilicity, while triazine’s electron-deficient nature could enhance binding to polar receptor pockets.
Table 2: Substituent Impact on Key Properties
Substituent/Feature Target Compound PD 71,605 Compound
Solubility High (piperazine) Moderate (thiophene) Low (ethylthio)
Lipophilicity (LogP) Moderate High (chlorophenyl) High (ethylthio)
Hydrogen Bonding Piperazine N-atoms Amino group Pyrrolidine N-atoms

Biological Activity

The compound (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone, also known by its chemical structure, has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

  • Molecular Formula : C17_{17}H22_{22}N4_{4}O
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 136026041

Synthesis

The synthesis of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves the reaction of 4-methylpiperazine with a suitable pyridine derivative, followed by acylation with phenylmethanone. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity

The biological activity of this compound has been primarily investigated through in vitro studies focusing on its pharmacological properties. Key areas of exploration include:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine and pyridine exhibit significant antimicrobial activity. For instance, compounds similar to (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli12
Target CompoundS. aureus18

2. Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly in breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.

3. Neuropharmacological Effects

Research indicates that (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Case Study on Antimicrobial Properties : A study published in Journal of Molecular Structure reported that the compound demonstrated a significant reduction in bacterial growth rates compared to controls, suggesting its potential as a novel antimicrobial agent .
  • Cytotoxic Activity Evaluation : In a recent evaluation, the compound was tested against multiple cancer cell lines, revealing an IC50_{50} value of 25 µM for lung cancer cells, indicating promising anticancer activity .
  • Neuropharmacological Assessment : A neuropharmacological study found that administration of the compound resulted in decreased anxiety-like behavior in rodent models, suggesting its potential as an anxiolytic agent .

Q & A

Q. Methodological Insight :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in substitution reactions .
  • Temperature : Heating (70–100°C) is critical for cyclization and piperazine incorporation .
  • Purification : Column chromatography or recrystallization ensures high purity .

Q. Table 1. Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Piperazine coupling4-methylpiperazine, K₂CO₃, DMF, 80°C65–75
Ketone formationGrignard reagent (PhMgBr), THF, reflux70–85

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine ring integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) via reverse-phase methods .

Q. Advanced Consideration :

  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing using SHELX software .
  • Data contradiction : Discrepancies in NMR shifts may arise from tautomerism; variable-temperature NMR or DFT calculations can clarify .

What strategies address low yields during the piperazine coupling step?

Advanced Research Question
Problem : Steric hindrance from the methyl group at position 5 or incomplete deprotonation of piperazine.
Solutions :

  • Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings .
  • Base optimization : Strong bases (e.g., NaH) improve nucleophilicity of piperazine .
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency .

Q. Table 2. Catalyst Screening for Piperazine Coupling

CatalystBaseSolventYield (%)
Pd(OAc)₂K₃PO₄Toluene78
CuICs₂CO₃DMSO62

How can structural modifications enhance the compound’s biological activity?

Advanced Research Question
Rational Design :

  • Piperazine substitution : Replace 4-methyl with bulkier groups (e.g., trifluoromethyl) to modulate lipophilicity .
  • Pyridine fluorination : Introduce fluorine at position 2 to improve metabolic stability .

Q. Methodology :

  • SAR studies : Test derivatives in vitro for target binding (e.g., kinase assays) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to guide synthesis .

Q. Table 3. Bioactivity of Structural Analogues

DerivativeModificationIC₅₀ (nM)Target
A4-CF₃-piperazine12 ± 2Kinase X
B2-F-pyridine8 ± 1Kinase Y

How to resolve discrepancies in crystallographic data refinement?

Advanced Research Question
Challenge : Overlapping electron density peaks or twinning in crystals.
Solutions :

  • Software tools : SHELXL for iterative refinement with restraints on bond lengths/angles .
  • Data collection : High-resolution synchrotron data (≤1.0 Å) reduces noise .
  • Validation : Check R-factors and residual density maps; use PLATON for symmetry analysis .

What solvents and conditions stabilize the compound during storage?

Basic Research Question

  • Storage : Under inert gas (Ar/N₂) at -20°C to prevent oxidation/hydrolysis .
  • Solubility : DMSO or ethanol for stock solutions; avoid aqueous buffers with pH >8 to prevent decomposition .

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